

# In-Depth Technical Guide: Physicochemical Data of CAS Number 90430-59-4

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## Compound of Interest

Compound Name: 2,8,11-Trioxa-5-azatridecan-13-ol

Cat. No.: B2378966

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Compound Identification: 5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine.

This technical guide provides a comprehensive overview of the available physicochemical data for the compound with CAS number 90430-59-4. Due to the nature of this molecule as a polyethylene glycol (PEG) linker, detailed experimental data on certain physical properties are not widely published. However, this guide compiles the existing information and outlines standard experimental protocols for their determination.

## Physicochemical Data

The following tables summarize the known quantitative and qualitative data for CAS number 90430-59-4.

Identifier	Value
CAS Number	90430-59-4
Chemical Name	5,8,11-Trioxa-2-azatridecan-13-ol
Synonym	Hydroxy-PEG3-methylamine
Molecular Formula	C <sub>9</sub> H <sub>21</sub> NO <sub>4</sub>
Molecular Weight	207.27 g/mol <a href="#">[1]</a> <a href="#">[2]</a>

Physical Property	Value	Notes
Melting Point	Data not available	Expected to be a low-melting solid or a liquid at room temperature, characteristic of short-chain PEG derivatives.
Boiling Point	Data not available	Likely to be high and may decompose upon heating under atmospheric pressure. Vacuum distillation would be required for an accurate determination.
Density	Data not available	Expected to be slightly higher than water, typical for liquid PEG compounds.
Solubility	Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF) <a href="#">[3]</a>	The hydrophilic nature of the PEG chain and the presence of polar functional groups contribute to its broad solubility in both aqueous and organic solvents.
Physical State	Liquid	Some suppliers describe the compound as a liquid. <a href="#">[2]</a>

## Experimental Protocols

Given the absence of published experimental values for several key physicochemical properties, this section details standard methodologies for their determination, tailored for a compound like Hydroxy-PEG3-methylamine.

### Determination of Melting Point (if applicable) and Boiling Point

Methodology: Differential Scanning Calorimetry (DSC) for Melting Point

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
- Instrumentation: Utilize a calibrated differential scanning calorimeter.
- Thermal Program:
  - Equilibrate the sample at a low temperature (e.g., -50 °C).
  - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C).
  - Hold isothermally for a few minutes to ensure complete melting.
  - Cool the sample at a controlled rate back to the starting temperature.
  - A second heating ramp is often performed to obtain a thermal history-independent melting profile.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Methodology: Vacuum Distillation for Boiling Point

- Apparatus: Assemble a short-path distillation apparatus suitable for vacuum operation.
- Procedure:

- Place a small quantity of the sample in the distillation flask.
- Slowly evacuate the system to a stable, low pressure (e.g., 1-10 mmHg).
- Gradually heat the distillation flask.
- Record the temperature at which the liquid boils and the condensate forms on the condenser. This temperature, along with the corresponding pressure, is the boiling point under vacuum.

## Determination of Density

Methodology: Pycnometry

- Calibration: Determine the volume of a pycnometer (a flask with a precise volume) using a solvent of known density (e.g., deionized water).
- Measurement:
  - Weigh the empty, dry pycnometer.
  - Fill the pycnometer with the sample and weigh it again.
  - The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
  - All measurements should be performed at a constant, recorded temperature.

## Solubility Assessment

Methodology: High-Throughput Solubility Screening

- Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).
- Solvent Panel: In a multi-well plate, dispense a range of solvents of interest (e.g., water, phosphate-buffered saline, ethanol, acetone).
- Assay:

- Add a small, precise volume of the stock solution to each well.
- Shake the plate for a defined period to allow for equilibration.
- Visually inspect for precipitation or turbidity.
- For quantitative analysis, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

## Structural Confirmation

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

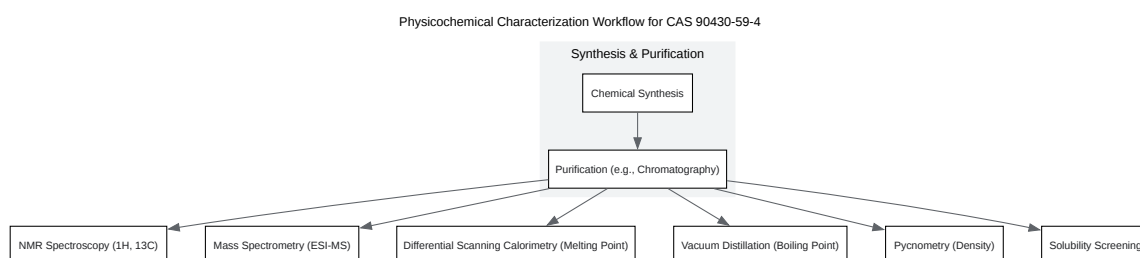
- $^1\text{H}$  NMR: Provides information on the number and types of hydrogen atoms, confirming the presence of the methylamino, ethoxy, and hydroxyl protons.
- $^{13}\text{C}$  NMR: Determines the number of unique carbon environments, corresponding to the carbon backbone of the molecule.

Methodology: Mass Spectrometry (MS)

- Electrospray Ionization (ESI)-MS: Confirms the molecular weight of the compound by identifying the molecular ion peak ( $[\text{M}+\text{H}]^+$ ).

## Visualizations

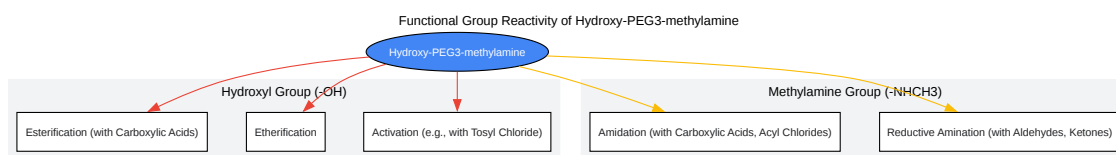
As a synthetic linker molecule, CAS 90430-59-4 is not known to be involved in biological signaling pathways. Therefore, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.



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Caption: Workflow for the characterization of CAS 90430-59-4.

The following diagram illustrates the functional groups of Hydroxy-PEG3-methylamine and their typical reactivities, which is a key aspect for its application in drug development and bioconjugation.



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Caption: Reactivity of the functional groups of CAS 90430-59-4.

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## References

- 1. Hydroxy-PEG1-methylamine | CAS: 85475-01-0 | AxisPharm [[axispharm.com](https://axispharm.com)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 3. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
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